molecular formula C16H14ClNO6S3 B2644019 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate CAS No. 331461-14-4

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate

Cat. No. B2644019
CAS RN: 331461-14-4
M. Wt: 447.92
InChI Key: AFAPSQNNTIRIJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several functional groups. The 1,3-dithiolan-2-yl group would form a five-membered ring, and the other groups (methoxy, nitro, and 4-chlorobenzenesulfonate) would be attached to different carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The nitro group could potentially undergo reduction to form an amine, and the methoxy group could potentially undergo elimination to form an alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the nitro group and the sulfonate group would likely make the compound soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S3/c1-23-14-9-10(16-25-6-7-26-16)8-13(18(19)20)15(14)24-27(21,22)12-4-2-11(17)3-5-12/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAPSQNNTIRIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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